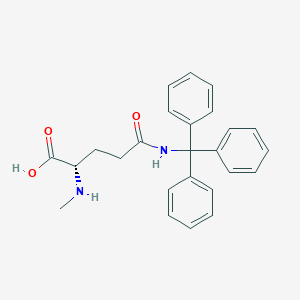

H-MeGln(Trt)-OH

Description

Properties

IUPAC Name |

(2S)-2-(methylamino)-5-oxo-5-(tritylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O3/c1-26-22(24(29)30)17-18-23(28)27-25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22,26H,17-18H2,1H3,(H,27,28)(H,29,30)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVGCLCFBIIFBP-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-MeGln(Trt)-OH typically involves the protection of the glutamine side chain with a trityl group. This can be achieved through the reaction of L-glutamine with trityl chloride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated peptide synthesizers can streamline the process, allowing for the efficient production of this compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

H-MeGln(Trt)-OH undergoes various chemical reactions, including:

Deprotection: The trityl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Coupling Reactions: It can participate in peptide bond formation through reactions with activated carboxylic acids or esters.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the trityl group.

Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are often used to facilitate peptide bond formation.

Major Products Formed

Deprotection: The removal of the trityl group yields free glutamine.

Coupling: The primary product is the desired peptide or protein with the glutamine residue incorporated.

Scientific Research Applications

Peptide Synthesis

H-MeGln(Trt)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The Trt (trityl) protecting group on the side chain amide of glutamine prevents unwanted reactions during the synthesis process. This compound allows for the sequential addition of amino acids with high fidelity, making it essential for creating complex peptides and proteins necessary for research and therapeutic applications .

Key Features:

- Protection Strategy: The α-amino group is temporarily protected by an Fmoc (9-fluorenylmethoxycarbonyl) group, while the Trt group shields the side chain.

- Controlled Reactivity: This protection enables precise control over the coupling reactions, minimizing side reactions and enhancing yield .

Applications in Biochemical Research

This compound has been employed in various biochemical research fields. Its applications include:

- Synthesis of Bioactive Peptides: It is used to synthesize peptides that mimic natural hormones or neurotransmitters, which are crucial for studying biological processes and developing therapeutics .

- Drug Development: The compound has been integral in synthesizing peptide substrates for enzyme assays, contributing to drug design efforts, including those targeting SARS-CoV-2 proteases .

- Peptide Libraries: this compound is used in constructing peptide libraries for high-throughput screening in drug discovery .

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

Case Study 1: Phytosulfokine Peptide Library

In a study focused on creating a phytosulfokine peptide library, this compound was coupled with other amino acids using HATU (a coupling reagent) to synthesize peptides that act as growth factors in plants. This research demonstrated the versatility of this compound in generating biologically relevant peptides through SPPS .

Case Study 2: COVID-19 Therapeutics

Another significant application involved using this compound to synthesize peptide substrates for biochemical assays aimed at understanding the substrate specificity of SARS-CoV-2 Mpro protease. This work laid the groundwork for developing potential therapies against COVID-19 by providing insights into enzyme interactions with peptide substrates .

Mechanism of Action

The mechanism of action of H-MeGln(Trt)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The trityl group protects the side chain of glutamine during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free glutamine can participate in biological processes or further chemical reactions.

Comparison with Similar Compounds

Structural Comparison

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Protecting Groups | Key Structural Features |

|---|---|---|---|---|---|

| H-MeGln(Trt)-OH | 1239425-84-3 | Likely C23H25N3O3 | 402.50 | Trityl (Trt), Methyl (Me) | Methylation on Gln backbone |

| H-Gln(Trt)-OH | 102747-84-2 | C24H24N2O3 | 388.47 | Trityl (Trt) | Unmethylated Gln backbone |

| Z-Gln(Trt)-OH | 132388-60-4 | C32H30N2O5 | 522.59 | Trityl (Trt), Benzyloxycarbonyl (Z) | Z-group on α-amine, Trt on side-chain |

| Fmoc-Cys(Trt)-OH | - | C31H28N2O4S | 548.65 | Trityl (Trt), Fluorenylmethyloxycarbonyl (Fmoc) | Used in disulfide bond formation |

| H-Asn(Trt)-OH | 132388-58-0 | C23H22N2O3 | 374.44 | Trityl (Trt) | Asparagine derivative with Trt protection |

Key Observations :

Physicochemical Properties

| Compound | Solubility (ESOL) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | TPSA (Ų) |

|---|---|---|---|---|---|

| This compound | N/A | ~3.5 (estimated) | 2 | 5 | 90 |

| H-Gln(Trt)-OH | Chloroform, DCM | 3.8 | 2 | 5 | 86 |

| Z-Gln(Trt)-OH | DMSO, Acetone | 4.2 | 2 | 7 | 115 |

| Fmoc-Cys(Trt)-OH | Methanol/Water | 4.9 | 2 | 6 | 105 |

Key Observations :

Cost and Availability

| Compound | Price (250 mg) | Supplier |

|---|---|---|

| This compound | 60,000 JPY | Specialized vendors |

| Z-Gln(Trt)-OH | 30,000 JPY | Multiple vendors |

| H-Gln(Trt)-OH | 90 EUR (1g) | Bachem |

Key Observations :

- This compound is significantly more expensive than unmethylated analogs, reflecting its niche applications .

Biological Activity

Introduction

H-MeGln(Trt)-OH, also known as N-methylated L-glutamine with a trityl protecting group, is a derivative of the amino acid glutamine. This compound plays a significant role in peptide synthesis and has been studied for its biological activities, particularly in the context of cancer research and other therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, applications, and case studies.

This compound is characterized by its molecular formula and a molecular weight of approximately 396.46 g/mol . The compound features a trityl (Trt) protecting group on the side chain amide, which is essential for controlling reactivity during peptide synthesis. The synthesis typically involves the following steps:

- Protection of Functional Groups : The α-amino group is protected using an Fmoc (fluorenylmethyloxycarbonyl) group, while the side chain amide is protected by the Trt group to prevent unwanted reactions during synthesis .

- Coupling Reactions : this compound can be coupled with other amino acids in solid-phase peptide synthesis (SPPS), allowing for the construction of complex peptides.

1. Peptide Synthesis

This compound is primarily utilized in the synthesis of bioactive peptides. Its role as a building block in SPPS enables researchers to create peptides with specific biological activities. For instance, it has been employed in synthesizing Smac peptides, which are important in cancer cell apoptosis studies.

2. Anticancer Activity

Research indicates that peptides synthesized using this compound exhibit anticancer properties. A study demonstrated that certain peptide analogs derived from this compound could induce apoptosis in cancer cell lines by activating specific pathways involved in cell death .

3. Immunomodulatory Effects

This compound has also shown potential immunomodulatory effects. Peptides synthesized from this compound have been tested for their ability to enhance immune responses, making them candidates for therapeutic applications in immunotherapy .

4. Antimicrobial Activity

Some synthetic peptides derived from this compound have displayed antimicrobial properties against various pathogens. For example, studies have shown that certain peptide sequences incorporating this amino acid derivative can inhibit the growth of Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Peptide Development

A research team synthesized a series of peptides using this compound as a building block to explore their efficacy against breast cancer cells. The study found that specific modifications to the peptide structure significantly enhanced cytotoxicity against cancer cells, suggesting that this compound can be tailored to improve therapeutic outcomes.

| Peptide Sequence | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Peptide A | 12 | Apoptosis induction |

| Peptide B | 25 | Cell cycle arrest |

| Peptide C | 7 | Mitochondrial disruption |

Case Study 2: Immunomodulation in Animal Models

In another study, researchers evaluated the immunomodulatory effects of peptides synthesized with this compound in animal models. The results indicated that these peptides could significantly enhance T-cell activation and proliferation, demonstrating their potential as immunotherapeutic agents.

Q & A

Q. What are the standard protocols for synthesizing H-MeGln(Trt)-OH using Fmoc-based solid-phase peptide synthesis?

- Methodological Answer : The synthesis typically involves sequential coupling of Fmoc-protected amino acids on a resin. For this compound, the Trityl (Trt) group protects the side-chain amine of glutamine. Key steps include:

- Deprotection : Use 20% piperidine in DMF to remove the Fmoc group.

- Coupling : Activate this compound with coupling agents like HBTU/HOBt in DMF for 1–2 hours.

- Cleavage : TFA-based cocktails (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) release the peptide from the resin while retaining the Trt group.

- Validation : Monitor each step via Kaiser test or HPLC .

Q. How to characterize the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>98% by area under the curve) .

- NMR : Confirm stereochemistry and side-chain protection via ¹H/¹³C NMR. Key signals include Trt aromatic protons (7.1–7.3 ppm) and backbone α-protons (4.2–4.5 ppm) .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF validates molecular weight (e.g., C32H30N2O5 for Z-Gln(Trt)-OH analogs) .

Advanced Research Questions

Q. How to optimize coupling efficiency of this compound in peptide synthesis to minimize deletion sequences?

- Methodological Answer :

- Coupling Agents : Use DIC/Oxyma Pure or COMU instead of HBTU to reduce racemization.

- Solvent Optimization : DCM:DMF (1:1) improves solubility of bulky Trt-protected residues.

- Temperature Control : Perform couplings at 0–4°C to suppress side reactions.

- Double Coupling : Repeat the coupling step for sterically hindered residues. Validate via LC-MS to detect deletion sequences .

Q. What strategies resolve discrepancies in reported solubility profiles of this compound across different studies?

- Methodological Answer :

- Solvent Screening : Test DMSO, DMF, or 1,2-dichloroethane. For aqueous buffers, pre-dissolve in DMSO (≤5% v/v).

- Sonication : Use a bath sonicator at 37°C for 10–15 minutes to disrupt aggregates.

- Dynamic Light Scattering (DLS) : Quantify particle size distribution (e.g., PDI <0.3 indicates homogeneity) .

Q. How to address side reactions during the removal of the Trt protecting group in this compound?

- Methodological Answer :

- Mild Deprotection : Use 1% TFA in DCM (2 × 10 min) instead of concentrated TFA to avoid premature cleavage.

- Scavengers : Add 2.5% triisopropylsilane (TIS) to suppress carbocation-mediated side reactions.

- Monitoring : Track deprotection completeness via TLC (Rf shift) or LC-MS .

Data Analysis & Contradiction Resolution

Q. How to interpret conflicting NMR data for this compound in different solvent systems?

- Methodological Answer :

- Solvent Effects : Compare spectra in DMSO-d6 (resolves amide protons) vs. CDCl3 (highlights Trt aromaticity).

- pH Adjustment : Add 0.1% TFA to suppress zwitterionic forms in D₂O.

- Cross-Validation : Correlate with FT-IR (e.g., carbonyl stretches at 1650–1700 cm⁻¹) .

Q. How to validate analytical methods for quantifying this compound in complex mixtures?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.